Cas no 2097859-41-9 (1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea)

1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea is a versatile organic compound featuring a unique 1,3-urea core structure. It boasts excellent solubility and stability in various organic solvents, making it suitable for a wide range of chemical reactions. Its substituents provide high reactivity, enabling efficient synthetic transformations. This compound is ideal for research applications and drug discovery, offering a promising platform for the development of novel molecules with diverse pharmacological properties.
1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea structure
2097859-41-9 structure
商品名:1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea
CAS番号:2097859-41-9
MF:C21H22N2O4
メガワット:366.410385608673
CID:6090621
PubChem ID:126850919

1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea 化学的及び物理的性質

名前と識別子

    • 1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea
    • 1-(4-ethoxyphenyl)-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea
    • 1-(4-ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
    • F6517-4107
    • AKOS032459615
    • 2097859-41-9
    • インチ: 1S/C21H22N2O4/c1-2-26-18-11-9-17(10-12-18)23-21(25)22-14-19(24)15-5-7-16(8-6-15)20-4-3-13-27-20/h3-13,19,24H,2,14H2,1H3,(H2,22,23,25)
    • InChIKey: DZYAKMZYLYUDKW-UHFFFAOYSA-N
    • ほほえんだ: OC(CNC(NC1C=CC(=CC=1)OCC)=O)C1C=CC(C2=CC=CO2)=CC=1

計算された属性

  • せいみつぶんしりょう: 366.15795719g/mol
  • どういたいしつりょう: 366.15795719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 446
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 83.7Ų

1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6517-4107-2mg
1-(4-ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
2097859-41-9
2mg
$59.0 2023-09-08
Life Chemicals
F6517-4107-3mg
1-(4-ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
2097859-41-9
3mg
$63.0 2023-09-08
Life Chemicals
F6517-4107-5mg
1-(4-ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
2097859-41-9
5mg
$69.0 2023-09-08
Life Chemicals
F6517-4107-100mg
1-(4-ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
2097859-41-9
100mg
$248.0 2023-09-08
Life Chemicals
F6517-4107-10μmol
1-(4-ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
2097859-41-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6517-4107-4mg
1-(4-ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
2097859-41-9
4mg
$66.0 2023-09-08
Life Chemicals
F6517-4107-2μmol
1-(4-ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
2097859-41-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6517-4107-5μmol
1-(4-ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
2097859-41-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6517-4107-1mg
1-(4-ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
2097859-41-9
1mg
$54.0 2023-09-08
Life Chemicals
F6517-4107-25mg
1-(4-ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
2097859-41-9
25mg
$109.0 2023-09-08

1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea 関連文献

1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}ureaに関する追加情報

Introduction to 1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea (CAS No. 2097859-41-9)

1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 2097859-41-9, represents a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structural framework of this molecule, characterized by its aromatic rings and functional groups, suggests a high degree of molecular complexity that could contribute to its unique pharmacological properties.

The chemical structure of 1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea comprises several key features that are of particular interest to medicinal chemists. The presence of an ethoxy group at the para position of the phenyl ring enhances the lipophilicity of the molecule, which is often a critical factor in drug absorption and distribution. Additionally, the furan moiety incorporated into the structure introduces a heterocyclic component that is known to interact favorably with biological targets, particularly enzymes and receptors involved in metabolic pathways. The hydroxyethyl side chain further modulates the compound's solubility and bioavailability, making it a versatile candidate for further derivatization and optimization.

In recent years, there has been a surge in research focused on identifying novel scaffolds that can modulate key biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The compound 1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea has emerged as a promising candidate in this context due to its unique structural attributes. Studies have begun to explore its potential interactions with enzymes such as kinases and phosphodiesterases, which are central to many disease mechanisms. Preliminary computational modeling suggests that the molecule may bind effectively to these targets, potentially leading to the development of new therapeutic agents.

The urea functional group within the molecule is particularly noteworthy, as urea-based derivatives have shown considerable success in drug discovery programs over the past decades. Urea moieties are known for their ability to form hydrogen bonds with biological targets, which can enhance binding affinity and selectivity. In the case of 1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea, the urea group is strategically positioned between two aromatic rings, which may facilitate optimal interactions with protein surfaces. This arrangement could lead to the development of highly specific inhibitors or modulators for therapeutic purposes.

Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like 1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}urea, allowing researchers to explore its pharmacological potential more thoroughly. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the intricate aromatic systems present in this compound. These synthetic strategies not only provide access to the target molecule but also allow for facile modifications, enabling medicinal chemists to fine-tune its properties for optimal biological activity.

One of the most exciting aspects of studying compounds like 1-(4-ethoxyphenyl)-3-{2-4-(furan-2-yli phenyl - 2 - hydro xy eth yl } urea is their potential as probes for understanding disease mechanisms at a molecular level. By investigating how this molecule interacts with biological targets, researchers can gain insights into the structural features that contribute to its activity. This information can then be used to design more potent and selective analogs with improved pharmacokinetic profiles. For instance, modifications to the hydroxyethyl side chain could enhance metabolic stability or reduce off-target effects, making the compound more suitable for clinical development.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like 1-(4 - eth oxy phen yl ) - 3 - { 2 - 4 - ( furan - 2 - yl ) phen yl - 2 - hydro xy eth yl } urea. Molecular docking simulations have been used to predict how this molecule might bind to various protein targets, providing valuable insights into its potential biological functions. These virtual screening approaches complement experimental efforts by allowing researchers to prioritize compounds based on their predicted binding affinities and selectivity profiles. As computational power continues to grow, such methods will become increasingly indispensable in modern drug discovery.

Recent studies have also highlighted the importance of understanding how environmental factors can influence the behavior of complex molecules like 1-(4 - eth oxy phen yl ) - 3 - { 2 - 4 - ( furan - 2 - yl ) phen yl - 2 - hydro xy eth yl } urea in biological systems. For example, investigations into how different solvent environments affect its conformational dynamics have provided new perspectives on its mechanism of action. Such studies not only enhance our fundamental understanding but also guide efforts toward optimizing formulations that maximize therapeutic efficacy while minimizing adverse effects.

The potential applications of 1-(4 eth oxy phen yl ) - 3 - { 2 - 4 ( furan _ 2 _ yl ) phen yl _ 2 _ hydro xy eth yl } urea extend beyond traditional pharmaceuticals; it shows promise as a tool in chemical biology research where detailed molecular interactions are required for elucidating complex biological pathways. Its unique structural features make it an excellent candidate for developing probes that can interact with specific biomolecules without causing significant perturbations to cellular processes. This capability is crucial for studying dynamic systems such as signal transduction cascades or metabolic networks where subtle perturbations can lead to significant changes in cellular behavior.

In conclusion,1 -(4 eth oxy phen yl ) _ 3 _ { 2 _ 4 ( furan _ 2 _ yl ) phen yl _ 22 hydro xy eth yl } urea (CAS No .2097859_41_9) represents an intriguing compound with substantial potential in both academic research and industrial applications . Its complex structure , featuring multiple functional groups , positions it as a versatile scaffold for further exploration . As research progresses , we can expect more detailed insights into its pharmacological properties , leading to novel therapeutic strategies or diagnostic tools . The continued development and optimization of such molecules underscore their importance in advancing our understanding of biology and medicine at a molecular level .

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